Cas no 1554071-43-0 (6-[(Methylamino)methyl]piperidin-2-one)

6-[(Methylamino)methyl]piperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one scaffold substituted with a methylaminomethyl group at the 6-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. The presence of both amine and carbonyl functionalities allows for further derivatization, enabling the synthesis of more complex molecules. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for medicinal chemistry and drug discovery. The compound’s well-defined reactivity profile ensures reliable performance in multi-step synthetic routes.
6-[(Methylamino)methyl]piperidin-2-one structure
1554071-43-0 structure
Product name:6-[(Methylamino)methyl]piperidin-2-one
CAS No:1554071-43-0
MF:C7H14N2O
MW:142.198861598969
CID:5745405
PubChem ID:72366038

6-[(Methylamino)methyl]piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-737057
    • AKOS023621772
    • 1554071-43-0
    • 6-[(METHYLAMINO)METHYL]PIPERIDIN-2-ONE
    • SCHEMBL21278330
    • 2-Piperidinone, 6-[(methylamino)methyl]-
    • 6-[(Methylamino)methyl]piperidin-2-one
    • Inchi: 1S/C7H14N2O/c1-8-5-6-3-2-4-7(10)9-6/h6,8H,2-5H2,1H3,(H,9,10)
    • InChI Key: OHDCTEAKIJLGOJ-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(CNC)N1

Computed Properties

  • Exact Mass: 142.110613074g/mol
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 0.978±0.06 g/cm3(Predicted)
  • Boiling Point: 301.1±15.0 °C(Predicted)
  • pka: 16.32±0.40(Predicted)

6-[(Methylamino)methyl]piperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1127959-1g
6-[(Methylamino)methyl]piperidin-2-one
1554071-43-0 95%
1g
$598.0 2024-08-03

Additional information on 6-[(Methylamino)methyl]piperidin-2-one

6-[(Methylamino)methyl]piperidin-2-one: A Comprehensive Overview

6-[(Methylamino)methyl]piperidin-2-one, also known by its CAS number CAS No. 1554071-43-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidinones, which are six-membered ring structures containing a ketone group and an amine moiety. The structure of 6-[(Methylamino)methyl]piperidin-2-one features a piperidine ring with a ketone at position 2 and a methylamino group attached to position 6, making it a unique derivative with potential applications in drug design and synthesis.

The synthesis of 6-[(Methylamino)methyl]piperidin-2-one involves various methodologies, including but not limited to, nucleophilic substitution, condensation reactions, and ring-closing strategies. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly valuable in medicinal chemistry for exploring stereochemical effects on biological activity.

6-[(Methylamino)methyl]piperidin-2-one has been extensively studied for its biological properties. Research indicates that this compound exhibits potential as a modulator of various cellular pathways, including those involved in neurodegenerative diseases and cancer. For instance, studies have shown that it can interact with specific protein targets, such as kinases and proteases, thereby influencing cellular signaling cascades.

In terms of pharmacokinetics, 6-[(Methylamino)methyl]piperidin-2-one demonstrates favorable absorption profiles in preclinical models, suggesting its potential as an orally bioavailable drug candidate. Additionally, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, which is advantageous for reducing toxicity risks.

The application of computational chemistry tools has further enhanced our understanding of the molecular interactions of 6-[(Methylamino)methyl]piperidin-2-one. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic properties and reactivity patterns.

In conclusion, 6-[(Methylamino)methyl]piperidin-2-one, with its distinctive chemical structure and promising biological profile, represents a valuable compound for advancing drug discovery efforts. Continued research into its synthesis, mechanism of action, and therapeutic potential will undoubtedly contribute to the development of novel therapeutics targeting complex diseases.

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